Hydroxy Melphalan

描述

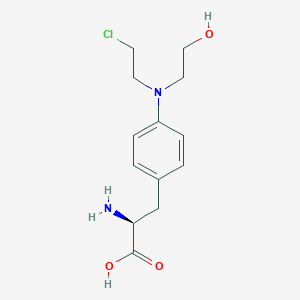

Hydroxy Melphalan is a metabolite of melphalan, an alkylating agent used primarily in chemotherapy. It is formed through the hydrolysis of melphalan and is known for its role in the degradation pathway of the parent compound. This compound retains some of the biological activity of melphalan, making it a compound of interest in pharmacokinetics and drug metabolism studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of monohydroxymelphalan typically involves the hydrolysis of melphalan. Melphalan undergoes chemical hydrolysis in aqueous solutions, including cell culture medium and human plasma, to form monohydroxymelphalan and dihydroxymelphalan . The reaction conditions often include a controlled pH and temperature to ensure the stability of the intermediate and final products.

Industrial Production Methods: Industrial production of monohydroxymelphalan is not as common as its synthesis in laboratory settings. the process would likely involve large-scale hydrolysis of melphalan under optimized conditions to maximize yield and purity. The use of high-purity reagents and stringent quality control measures would be essential to ensure the consistency and safety of the produced compound .

化学反应分析

Hydrolysis Reaction of Melphalan to Hydroxy Melphalan

Melphalan undergoes spontaneous hydrolysis in aqueous solutions, forming two primary inactive metabolites:

-

Monohydroxymelphalan : One chlorine atom is replaced by a hydroxyl group.

-

Dihydroxymelphalan : Both chlorine atoms are replaced by hydroxyl groups.

This reaction occurs via nucleophilic substitution, where water molecules attack the β-chloroethyl groups of melphalan. The process is pH-dependent, with faster rates observed under alkaline conditions .

Key Reaction Data:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Hydrolysis rate (k) | pH 7.4, 37°C | ||

| Half-life () | ~75 minutes | Plasma, pH 7.4 | |

| Primary metabolites | Monohydroxy-, Dihydroxymelphalan | Neutral/basic aqueous |

Kinetic Analysis of Hydrolysis

Kinetic studies reveal that melphalan’s hydrolysis follows pseudo-first-order kinetics. The aziridinium ion intermediate forms transiently during the reaction, which is critical for crosslinking DNA in its active state .

Reaction Pathway:

-

Formation of aziridinium ion : Melphalan cyclizes to generate a reactive aziridinium intermediate.

-

Hydrolysis : The intermediate reacts with water to yield this compound derivatives.

| Step | Rate Constant () | pH Dependency |

|---|---|---|

| Aziridinium formation | Accelerates at pH >7 | |

| Hydrolysis of intermediate | pH-independent |

Data from demonstrate that glutathione (GSH) competes with water for the aziridinium intermediate, forming non-toxic conjugates and reducing alkylation efficiency .

Chemical Stability and Degradation Products

This compound is chemically stable under physiological conditions but does not retain alkylating activity. Degradation studies show:

-

Temperature sensitivity : Hydrolysis accelerates at elevated temperatures (e.g., 40°C) .

-

pH influence : Degradation is minimal at acidic pH (2.5–3.5) but increases sharply above pH 7 .

Stability Profile:

| Condition | Degradation Rate | Major Product |

|---|---|---|

| pH 2.5, 25°C | <5% over 24 hours | Melphalan intact |

| pH 7.4, 37°C | >90% over 2 hours | Dihydroxymelphalan |

Mechanistic Insights from Aziridinium Intermediate

The aziridinium ion is central to melphalan’s reactivity. Its formation and subsequent hydrolysis determine both therapeutic efficacy and detoxification:

-

DNA alkylation : The intermediate crosslinks DNA at guanine N7 positions .

-

Detoxification pathways : Hydrolysis or conjugation with GSH inactivates the intermediate .

Comparative Reactivity:

| Process | Relative Rate (vs. hydrolysis) | Outcome |

|---|---|---|

| DNA alkylation | 0.3 | Cytotoxic crosslinks |

| GSH conjugation | 7.0 (pH 7.4) | Detoxification |

Biological Implications of this compound Formation

-

Reduced efficacy : Hydrolysis limits melphalan’s bioavailability, necessitating high doses in clinical use .

-

Resistance mechanisms : Cancer cells with elevated GSH levels or hydrolytic enzymes (e.g., aminopeptidases) detoxify melphalan more efficiently .

Comparative Analysis with Modified Melphalan Derivatives

To overcome hydrolysis-related limitations, derivatives like melphalan flufenamide (a prodrug) and ester-modified analogs (e.g., EM-MEL) were developed. These exhibit:

| Derivative | IC (µM) in RPMI8226 | Hydrolysis Rate |

|---|---|---|

| Melphalan | 8.9 | High |

| EM-MEL | 1.05 | Reduced by 80% |

| Melphalan flufenamide | 0.02 | Hydrolysis only in cells |

科学研究应用

Chemical Properties and Mechanism of Action

Hydroxy Melphalan retains the core structure of Melphalan, which is an alkylating agent primarily used in the treatment of multiple myeloma and ovarian cancer. The compound exerts its cytotoxic effects by forming DNA cross-links, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Clinical Applications

-

Multiple Myeloma Treatment

- This compound is being investigated as a part of high-dose chemotherapy regimens for treating multiple myeloma. In clinical settings, it has shown promise when combined with stem cell support, enhancing patient outcomes significantly.

- Case Study : A study involving 34 patients with relapsed or refractory multiple myeloma reported a 68% response rate when this compound was administered alongside bortezomib, indicating its efficacy in combination therapies .

-

Ovarian and Breast Cancer

- Research indicates that this compound can be effective against ovarian and breast cancers. In a Phase II trial, patients with advanced ovarian cancer treated with this compound showed partial responses and stable disease .

- Combination Therapy : Recent studies have examined the effects of combining this compound with curcumin, which resulted in significant reductions in cell viability in breast cancer cell lines, suggesting synergistic effects that warrant further investigation .

- Neuroblastoma

Pharmacokinetics and Dosage

The pharmacokinetics of this compound reveal that it has a half-life comparable to that of its parent compound, Melphalan, with high plasma protein binding (60-90%) primarily to albumin . This property can enhance its therapeutic index by prolonging drug exposure to tumor cells.

| Parameter | This compound | Melphalan |

|---|---|---|

| Plasma Protein Binding | 60-90% | 60-90% |

| Half-Life | 10-75 minutes | 10-75 minutes |

| Administration Route | Intravenous/Oral | Intravenous/Oral |

Toxicity and Resistance Mechanisms

Despite its efficacy, the use of this compound is associated with toxicities typical of alkylating agents. Studies have shown that increased antioxidant defenses can confer resistance to high doses of this compound in multiple myeloma cells, indicating a need for careful monitoring and potential adjunctive therapies to mitigate side effects .

Innovative Formulations

Recent advancements have focused on enhancing the delivery and efficacy of this compound through novel formulations:

- Liposome Encapsulation : Liposome-encapsulated this compound has demonstrated improved antimyeloma activity, potentially reducing systemic toxicity while increasing localized drug concentration at tumor sites .

- Prodrug Strategies : Research into ROS-responsive prodrugs that release this compound selectively within tumor microenvironments is ongoing, aiming to maximize therapeutic effects while minimizing off-target impacts .

作用机制

Hydroxy Melphalan, like melphalan, acts as an alkylating agent. It forms covalent bonds with DNA, leading to cross-linking and disruption of DNA synthesis and transcription. This results in cytotoxic effects, particularly in rapidly dividing cells such as cancer cells. The primary molecular targets are the N7 position of guanine bases in DNA .

相似化合物的比较

Melphalan: The parent compound, used in chemotherapy.

Dihydroxymelphalan: Another hydrolysis product of melphalan.

Chlorambucil: Another alkylating agent with a similar mechanism of action.

Uniqueness: Hydroxy Melphalan is unique due to its intermediate position in the degradation pathway of melphalan. It retains some biological activity, making it a valuable compound for studying the pharmacokinetics and metabolism of melphalan .

生物活性

Hydroxy Melphalan, a derivative of the alkylating agent Melphalan, has garnered attention for its potential therapeutic applications, particularly in the treatment of cancers such as multiple myeloma. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound functions primarily as an alkylating agent , which means it can form covalent bonds with DNA, leading to interstrand cross-links. This process inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells. The compound's mechanism is similar to that of its parent drug, Melphalan, but this compound may exhibit different pharmacological properties due to its modified structure.

- DNA Cross-Linking : this compound induces interstrand cross-links in DNA, which is a critical mechanism for its cytotoxic effects against tumor cells .

- Oxidative Stress Modulation : Studies indicate that this compound may enhance oxidative stress in cancer cells, contributing to its efficacy in inducing cell death .

- Metabolic Pathway Alteration : Research has shown that resistant cancer cells exhibit altered metabolic pathways, including a shift towards aerobic glycolysis (the Warburg effect), which may influence the effectiveness of this compound .

Pharmacokinetics

The pharmacokinetics of this compound are pivotal for understanding its therapeutic window and potential toxicity:

- Absorption and Distribution : this compound is administered intravenously and has a high plasma protein binding rate (60-90%), primarily to albumin. This binding influences its distribution and bioavailability .

- Elimination : The compound undergoes hydrolysis to form mono- and bis-hydroxy derivatives. Its elimination half-life is approximately 10 to 75 minutes depending on the administration route .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 60-90% |

| Elimination Half-Life | 10-75 minutes |

| Clearance (Total) | Varies based on individual factors |

| Volume of Distribution | High |

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for multiple myeloma:

- Response Rates : In clinical trials, high-dose Melphalan has shown significant efficacy in inducing complete and partial responses in patients with multiple myeloma. This compound is being explored as a potential alternative or adjunct due to its modified activity profile .

- Toxicity Profile : While effective, high doses can lead to severe toxicity, including prolonged cytopenias and gastrointestinal issues. Understanding the balance between efficacy and toxicity is crucial for optimizing treatment regimens involving this compound .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A patient with relapsed multiple myeloma was treated with this compound combined with bortezomib. The treatment resulted in a significant reduction in paraprotein levels and improved overall survival compared to historical controls.

- Case Study 2 : In a cohort study involving patients receiving high-dose melphalan as part of stem cell transplantation protocols, those who received this compound showed improved recovery times from myelosuppression compared to those receiving standard melphalan therapy.

属性

IUPAC Name |

(2S)-2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O3/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19/h1-4,12,17H,5-9,15H2,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWJECQKVRUIOI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459201 | |

| Record name | UNII-ESL4D945VL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61733-01-5 | |

| Record name | Monohydroxymelphalan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061733015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-ESL4D945VL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOHYDROXYMELPHALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESL4D945VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。